Bienvenue dans la boutique en ligne BenchChem!

(2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid

Actinomycin biosynthesis Streptomyces antibioticus Proline analogue stereochemistry

(2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid (CAS 1610035-92-1) is a Boc-protected, trans-configured 3-methylproline derivative belonging to the D-proline stereochemical series. As a conformationally constrained proline analogue, it features a methyl substituent at the 3-position of the pyrrolidine ring in a trans relationship to the 2-carboxylic acid group, distinguishing it fundamentally from unsubstituted Boc-proline (CAS 15761-39-4) and from its cis-diastereomer (2R,3S)-Boc-3-methylproline (CAS 449758-72-9).

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Cat. No. B8192085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1CCN(C1C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1
InChIKeyHBXAVWDHOQFJAH-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid Is Not Interchangeable with Generic Boc-Proline in Peptide and Drug Discovery Programs


(2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid (CAS 1610035-92-1) is a Boc-protected, trans-configured 3-methylproline derivative belonging to the D-proline stereochemical series . As a conformationally constrained proline analogue, it features a methyl substituent at the 3-position of the pyrrolidine ring in a trans relationship to the 2-carboxylic acid group, distinguishing it fundamentally from unsubstituted Boc-proline (CAS 15761-39-4) and from its cis-diastereomer (2R,3S)-Boc-3-methylproline (CAS 449758-72-9) . The compound serves as a protected building block for solid-phase peptide synthesis and solution-phase medicinal chemistry, where the Boc group enables standard Fmoc-orthogonal protection strategies while the chiral 3-methyl substitution imposes conformational restriction on peptide backbones [1].

The Procurement Risk of Substituting (2R,3R)-1-Boc-3-methylpyrrolidine-2-carboxylic acid with a Different Diastereomer or Unsubstituted Boc-Proline


The pyrrolidine ring stereochemistry at C2 and C3 defines the conformational space accessible to the resulting peptide backbone, and even a single stereocenter inversion can reverse biological activity or abolish target engagement [1]. In the 3-methylproline series, cis and trans diastereomers exhibit qualitatively different mechanisms of biological action — trans-3-methyl-DL-proline inhibition of actinomycin synthesis is reversed by chloramphenicol, whereas cis-3-methyl-DL-proline inhibition is not, demonstrating that the two diastereomers act through distinct pathways [2]. Furthermore, the enantiomeric (2S,3S)-trans-3-methyl-L-proline (CAS 10512-89-7) yields opposite optical rotation and produces mirror-image peptide conformations, making D-series and L-series building blocks non-substitutable in stereochemically defined applications . Substituting unsubstituted Boc-proline removes the steric and stereoelectronic influence of the 3-methyl group, which has been shown to alter peptide bond cis/trans equilibria, ring pucker preferences, and the population of canonical secondary structure elements [3].

Quantitative Differentiation Evidence for (2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid Versus Its Closest Comparators


Cis vs Trans 3-Methylproline: 14-Fold Differential Biological Activity Demonstrates That Stereochemistry at C3 Is Not a Minor Structural Variation

In a direct head-to-head comparison within the same experimental system, cis-3-methyl-DL-proline inhibited actinomycin biosynthesis in Streptomyces antibioticus 14 times more potently than trans-3-methyl-DL-proline [1]. While this study used racemic DL mixtures and free amino acids rather than Boc-protected enantiopure building blocks, the finding establishes a foundational principle: the cis vs trans configuration at the 3-position of methylproline produces a quantitatively large and biologically meaningful difference, not a subtle modulation [1]. The target compound bears the (2R,3R) trans configuration; its procurement over the cis (2R,3S) diastereomer (CAS 449758-72-9) therefore selects for a fundamentally distinct stereochemical identity with predictable divergent biological outcomes in peptide contexts .

Actinomycin biosynthesis Streptomyces antibioticus Proline analogue stereochemistry Antibiotic SAR

Proton Affinity of 3-Methylproline vs Unsubstituted Proline: A 4.5 kJ/mol Difference That Alters Gas-Phase Basicity and Mass Spectrometric Behaviour

The proton affinity (PA) of cis-3-methylproline was measured at 940.5 kJ mol⁻¹ using the kinetic method with an ion trap instrument, compared to 936 kJ mol⁻¹ for unsubstituted proline under identical experimental conditions [1]. This represents a +4.5 kJ mol⁻¹ increase attributable to the 3-methyl substitution. Data are reported explicitly for the cis isomer; the trans isomer PA has been studied separately for 3-prolinoleucine and 3-prolinoglutamic acid diastereomeric pairs, where cis/trans PA differences arise from differential endo/exo ring conformations [2]. By class-level extrapolation, the trans-configured target compound is expected to exhibit a proton affinity distinct from both unsubstituted proline and the cis-3-methyl isomer, with implications for ionization efficiency in LC-MS analytics and gas-phase fragmentation patterns [3].

Proton affinity Kinetic method Mass spectrometry Proline analogues

Positional Specificity: 3-Methylproline Is the Most Potent Methylproline Regioisomer in Actinomycin Biosynthesis Modulation

A systematic comparison of all three methylproline regioisomers revealed a clear potency rank order for inhibition of actinomycin biosynthesis in Streptomyces antibioticus: 3-methyl-DL-proline > 4-methyl-DL-proline > 5-methyl-DL-proline [1]. While the study does not report individual IC₅₀ values for each regioisomer, it establishes 3-methylproline as the most biologically impactful substitution position. Furthermore, 4-methylproline was biosynthetically incorporated into the actinomycin molecule, producing three novel actinomycins representing 50–60% of the antibiotic mixture, whereas 3-methylproline primarily exerted an inhibitory effect without incorporation, indicating distinct mechanistic roles for each regioisomer [1]. This positional specificity means that a research program requiring a 3-methylproline building block cannot substitute a 4- or 5-methyl analogue and expect comparable biological outcomes.

Regioisomer potency ranking Methylproline SAR Biosynthetic incorporation Actinomycin

Cis-Trans Isomerization Energy Barrier in Boc-Protected Methylproline: 1.24 kcal/mol Higher Barrier Versus Boc-Proline Confers Kinetic Stability to Desired Amide Bond Geometry

For N-Boc-protected α-methyl-L-proline (methyl substitution at the α-position rather than the 3-position of the target compound), the energy barrier for cis-trans prolyl amide bond isomerization was determined by variable-temperature NMR line-shape analysis to be 1.24 kcal/mol higher (at 298 K) than the corresponding barrier for Boc-L-proline [1]. While the target compound carries the methyl group at the 3-position rather than the α-position, both modifications impose steric constraints on the prolyl peptide bond geometry. In Boc-α-methyl-L-proline, both cis and trans conformers were populated in the monomeric Boc-protected form, but only the trans conformer was detected upon incorporation into a hexapeptide (H-Ala-Tyr-αMePro-Tyr-Asp-Val-OH), demonstrating that the conformational constraint is context-dependent and peptide-environment sensitive [1]. Class-level inference suggests that the 3-methyl substituent in the target compound would similarly alter the cis/trans equilibrium relative to unsubstituted Boc-proline, though the magnitude and direction may differ from the α-substituted case [2].

Cis-trans isomerization Peptide bond conformation NMR line-shape analysis Rotational barrier

Diastereoselective Synthesis Routes: Baylis-Hillman Strategy Delivers N-Boc-dolaproine (a (2R,3R)-Configured Derivative) in 27% Overall Yield with Defined Syn/Anti Selectivity

N-Boc-dolaproine (CAS 120205-50-7), a (2R,3R)-configured Boc-protected β-methoxy-γ-amino acid that is the dolaproine residue of the antineoplastic pentapeptide Dolastatin 10, was synthesized via a Baylis-Hillman reaction between N-Boc-prolinal and methyl acrylate, followed by diastereoselective hydrogenation and hydrolysis, achieving an overall yield of 27% over four steps [1]. An alternative aldol-based approach by Pettit et al. produced all four diastereoisomers in moderate yields and selectivities, while the Shioiri group achieved complete diastereoselection for the syn (2R,3R) compound but required chiral auxiliaries and multi-step sequences [2]. The Baylis-Hillman route's key advantage lies in its ability to generate a diastereomeric mixture of syn/anti esters (83:17 ratio) from which the desired (2R,3R) diastereomer can be isolated after hydrogenation, significantly reducing the purification burden compared to routes producing near-equimolar diastereomeric mixtures [2].

N-Boc-dolaproine synthesis Baylis-Hillman reaction Diastereoselective hydrogenation Dolastatin 10 building block

Conformational Restriction of 3-Substituted Prolines Enables Rational Design of β-Turn Mimetics and Foldamer Secondary Structures

A comprehensive review of 3-substituted prolines established that substitution at the 3-position of the pyrrolidine ring modulates both ring pucker (endo/exo equilibrium) and the cis/trans ratio of the Xaa–Pro peptide bond, with the stereochemistry at C3 determining the direction and magnitude of these effects [1]. In heterochiral (L-D) diproline model systems, placement of trans-3-methyl-L-proline in the i+1 position of a β-turn motif preserved the type II β-turn conformation, whereas cis-3-methyl-L-proline produced a different conformational outcome . Although these data were generated with L-series prolines, the D-series (2R,3R) target compound is the enantiomeric counterpart, enabling mirror-image conformational design. The Boc-protected form of the target compound allows direct incorporation into standard solid-phase peptide synthesis workflows without additional protection/deprotection steps [2].

Peptide foldamer β-Turn mimetic Conformational restriction 3-Substituted proline

Procurement-Relevant Application Scenarios for (2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid


Conformationally Constrained Peptide SAR Programs Requiring D-Series trans-3-Methylproline Incorporation

Medicinal chemistry teams conducting structure-activity relationship (SAR) studies on proline-containing peptides can use this building block to introduce a trans-3-methyl-D-proline residue into peptide sequences via standard Boc-chemistry solid-phase peptide synthesis (SPPS) [1]. The (2R,3R) configuration places it in the D-proline enantiomeric series, making it suitable for designing heterochiral (L-D) peptide sequences or all-D peptides with enhanced proteolytic stability. The 14-fold differential activity observed between cis and trans 3-methylproline isomers in actinomycin biosynthesis [2] underscores the necessity of specifying the correct diastereomer. The Boc protecting group is orthogonal to Fmoc-SPPS strategies, allowing selective N-terminal deprotection without affecting acid-labile side-chain protecting groups [3].

Synthesis of Dolastatin 10/Auristatin Analogues and Antibody-Drug Conjugate (ADC) Payload Intermediates

The target compound serves as a protected precursor to (2R,3R)-3-methylproline, which is structurally related to the dolaproine (Dap) residue found in Dolastatin 10 and its clinical analogues monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) [1]. The Baylis-Hillman synthetic strategy for N-Boc-dolaproine demonstrates that (2R,3R)-configured Boc-protected intermediates can be accessed in four steps with 27% overall yield and defined diastereoselectivity [2]. Given that four of ten N-terminal-modified Dolastatin 10 analogues showed enhanced potency against HCT 116 colon cancer cells compared to the parent compound MMAF [3], access to stereochemically pure (2R,3R) building blocks is essential for auristatin analogue SAR campaigns and ADC payload development.

Development of Foldamer-Based Inhibitors and Peptidomimetic Therapeutics

3-Substituted prolines have emerged as privileged building blocks for the construction of peptide foldamers — oligomers that adopt well-defined secondary structures resistant to proteolysis [1]. The trans-3-methyl substitution restricts the conformational flexibility of the pyrrolidine ring and biases the Xaa–Pro peptide bond geometry, enabling rational design of β-turn mimetics, polyproline II helix mimics, and collagen triple-helix modulators [2]. The Boc-protected form is the preferred starting material for solution-phase peptidomimetic synthesis, as the Boc group can be removed under mild acidic conditions (TFA or HCl/dioxane) to reveal the free secondary amine for subsequent coupling [3]. For programs targeting mirror-image peptide therapeutics or foldamers, the D-configuration of the (2R,3R) isomer is essential .

Chiral Building Block for Asymmetric Synthesis and Organocatalyst Development

Proline and its substituted analogues are widely employed as organocatalysts for asymmetric aldol, Mannich, and Michael reactions [1]. The 3-methyl substituent on the pyrrolidine ring modulates both the steric environment around the catalytic amine and the pKa of the secondary amine through stereoelectronic effects, as evidenced by the 4.5 kJ/mol shift in proton affinity observed for 3-methylproline relative to unsubstituted proline [2]. The (2R,3R) D-proline configuration provides the enantiomeric catalyst relative to the more common (2S,3S) L-proline series, enabling access to the opposite enantiomeric product series in asymmetric transformations. The Boc-protected form serves as a stable, storable precursor that can be deprotected immediately prior to use in catalytic applications [3].

Quote Request

Request a Quote for (2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.